Ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate
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Overview
Description
Ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate is an organophosphorus compound with the molecular formula C7H15N2O2P It is characterized by the presence of a phosphinate group, an amino group, and a nitrile group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate typically involves the reaction of appropriate phosphinic acid derivatives with ethyl esters. One common method includes the reaction of phosphinic acid, P-(3-amino-3-cyanopropyl)-P-methyl-, with ethanol under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
Ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphinate group.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate involves its interaction with molecular targets such as enzymes. The phosphinate group can mimic the transition state of enzyme substrates, thereby inhibiting enzyme activity. This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (3-amino-3-cyanopropyl)phosphinate
- Methyl (3-amino-3-cyanopropyl)phosphinate
- Phenyl (3-amino-3-cyanopropyl)phosphinate
Uniqueness
Ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate is unique due to the presence of both ethyl and methyl groups attached to the phosphinate moiety. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-amino-4-[ethoxy(methyl)phosphoryl]butanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N2O2P/c1-3-11-12(2,10)5-4-7(9)6-8/h7H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCPVGCJBLPBPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C)CCC(C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N2O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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